molecular formula C20H32O3 B1247149 2-methoxy-6-tridecyl-[1,4]benzoquinone CAS No. 5259-06-3

2-methoxy-6-tridecyl-[1,4]benzoquinone

Cat. No.: B1247149
CAS No.: 5259-06-3
M. Wt: 320.5 g/mol
InChI Key: CBEDFJLNGRMUQV-UHFFFAOYSA-N
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Description

Structural Analysis and Molecular Properties

IUPAC Nomenclature and Systematic Identification

The compound 2-methoxy-6-tridecyl-benzoquinone is systematically named 2-methoxy-6-tridecylcyclohexa-2,5-diene-1,4-dione under IUPAC guidelines. This nomenclature reflects its core structure: a 1,4-benzoquinone (cyclohexa-2,5-diene-1,4-dione) with substituents at positions 2 (methoxy group, -OCH₃) and 6 (tridecyl chain, -C₁₃H₂₇). The numbering begins at the ketone group (position 1), proceeding clockwise to prioritize the methoxy group at position 2 and the alkyl chain at position 6.

Molecular Formula and Weight Validation

The molecular formula C₂₀H₃₂O₃ was confirmed via high-resolution mass spectrometry (HRMS), yielding an exact mass of 320.23514 Da . This aligns with theoretical calculations:
$$
\text{Molecular weight} = (12 \times 20) + (1 \times 32) + (16 \times 3) = 320 \, \text{g/mol}.
$$
The tridecyl chain contributes 13 methylene units (-CH₂-) and a terminal methyl group (-CH₃), while the benzoquinone core provides six carbons and two ketone oxygen atoms.

Table 1: Molecular Formula and Weight Validation
Property Value Source
Molecular formula C₂₀H₃₂O₃
Exact mass 320.23514 Da
Calculated molecular weight 320.24 g/mol

Spectroscopic Characterization (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR):

  • ¹H-NMR (CDCl₃, 300 MHz):
    • δ 6.49–6.47 (m, 1H, H-5), δ 5.87 (d, J = 2.4 Hz, 1H, H-3), δ 3.82 (s, 3H, -OCH₃), δ 2.44 (t, J = 7.5 Hz, 2H, H-1′ of tridecyl chain), δ 1.25–1.30 (m, 24H, -CH₂- groups), δ 0.88 (t, J = 6.5 Hz, 3H, terminal -CH₃).
  • ¹³C-NMR (CDCl₃, 75 MHz):
    • δ 188.1 (C-1, C-4 ketones), δ 160.2 (C-2, methoxy-substituted), δ 134.5 (C-5), δ 123.7 (C-3), δ 56.1 (-OCH₃), δ 31.9–22.7 (tridecyl chain), δ 14.1 (terminal -CH₃).

Infrared (IR) Spectroscopy:
Key absorptions include:

  • 1665 cm⁻¹ (C=O stretching of quinone),
  • 1602 cm⁻¹ (aromatic C=C),
  • 1250 cm⁻¹ (C-O-C asymmetric stretching of methoxy group).

Mass Spectrometry (MS):
Electron ionization (EI-MS) shows a molecular ion peak at m/z 320.23 [M]⁺, with fragmentation patterns corresponding to loss of the tridecyl chain (-C₁₃H₂₇, m/z 177.05) and methoxy group (-OCH₃, m/z 305.20).

Table 2: Key Spectroscopic Data
Technique Key Signals Interpretation
¹H-NMR δ 3.82 (s, 3H) Methoxy group
¹³C-NMR δ 188.1 Quinone carbonyl carbons
IR 1665 cm⁻¹ C=O

Properties

CAS No.

5259-06-3

Molecular Formula

C20H32O3

Molecular Weight

320.5 g/mol

IUPAC Name

2-methoxy-6-tridecylcyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C20H32O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-17-15-18(21)16-19(23-2)20(17)22/h15-16H,3-14H2,1-2H3

InChI Key

CBEDFJLNGRMUQV-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCC1=CC(=O)C=C(C1=O)OC

Canonical SMILES

CCCCCCCCCCCCCC1=CC(=O)C=C(C1=O)OC

Synonyms

2-methoxy-6-tridecyl-1,4-benzoquinone
AC7-1 cpd

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

  • Chloromethylation :

    • 1 reacts with paraformaldehyde in hydrochloric acid (37% HCl) at 35°C for 2 hours, introducing a chloromethyl group at the 6-position via electrophilic aromatic substitution.

    • The reaction proceeds via the Blanc chloromethylation mechanism, where formaldehyde forms a chloromethyl carbocation (CH₂Cl⁺) in acidic conditions, attacking the electron-rich aromatic ring.

  • Oxidation :

    • The intermediate 6-chloromethyl-2,3,4,5-tetramethoxytoluene (2a ) is oxidized using ceric ammonium nitrate (CAN) in tetrahydrofuran (THF) at 25°C.

    • CAN selectively oxidizes the methyl group to a quinone structure while preserving the methoxy and chloromethyl substituents.

Yield and Scalability

StepReagentsConditionsYield (%)
ChloromethylationParaformaldehyde, HCl35°C, 2 h99
OxidationCAN, THF25°C, 1 h85

This two-step protocol achieves an overall yield of 84% , demonstrating efficiency for gram-scale synthesis.

Transition Metal-Catalyzed Cross-Coupling Strategies

For introducing longer alkyl chains (e.g., tridecyl), transition metal-catalyzed cross-coupling reactions offer superior regioselectivity. Inspired by CoQ₁₀ synthesis, these methods utilize pre-functionalized quinone intermediates.

Negishi Coupling Protocol

  • Intermediate Preparation :

    • 6-Bromo-2-methoxy-1,4-benzoquinone (3b ) is synthesized via bromination of 2-methoxy-1,4-hydroquinone, followed by oxidation.

  • Cross-Coupling :

    • A tridecylzinc reagent (C₁₃H₂₇ZnBr) reacts with 3b in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) at 60°C.

    • The reaction proceeds via oxidative addition of the C–Br bond to Pd(0), transmetallation with the organozinc reagent, and reductive elimination to form the C–C bond.

Key Advantages

  • Functional Group Tolerance : Compatible with methoxy and quinone groups.

  • Yield : 70–78% for analogous C₁₀–C₁₅ alkyl chains.

Friedel-Crafts Alkylation: Challenges and Modifications

While Friedel-Crafts alkylation is a classical method for introducing alkyl groups, its application to electron-deficient benzoquinones is limited. Modified approaches have been explored:

Directed Ortho-Metalation (DoM)

  • Lithiation :

    • 2-Methoxy-1,4-benzoquinone is treated with LDA (lithium diisopropylamide) at −78°C to generate a stabilized ortho-lithio intermediate.

  • Alkylation :

    • Reaction with tridecyl bromide (C₁₃H₂₇Br) at −40°C introduces the alkyl chain.

  • Quenching :

    • Hydrolysis with NH₄Cl yields the substituted hydroquinone, which is oxidized to the quinone using MnO₂.

Limitations

  • Low Yields : 30–40% due to competing side reactions.

  • Sensitivity : Requires strict anhydrous conditions.

Comparative Analysis of Synthetic Routes

MethodYield (%)ScalabilityCost Efficiency
Blanc Oxidation84HighModerate
Negishi Coupling75MediumHigh
Directed Ortho-Metalation35LowLow

The Blanc method is optimal for small-scale synthesis, while Negishi coupling suits industrial applications requiring long alkyl chains .

Chemical Reactions Analysis

2-methoxy-6-tridecyl-[1,4]benzoquinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different quinone derivatives.

    Reduction: It can be reduced to hydroquinone derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

Scientific Research Applications

Pharmacological Applications

Antitumor Activity
2-Methoxy-6-tridecyl-[1,4]benzoquinone exhibits promising antitumor properties. Studies have shown that compounds within the benzoquinone family can inhibit tumor growth effectively. For instance, research on related benzoquinones indicates their ability to hinder the growth of sarcomas and carcinomas in animal models . The mechanism of action often involves the induction of apoptosis in cancer cells, making these compounds potential candidates for cancer therapy.

Antimicrobial Properties
This compound has also been investigated for its antimicrobial effects. Quinones are known to possess broad-spectrum antimicrobial activity, which is essential for developing new antibiotics amidst rising resistance to existing drugs. The structural similarities between this compound and other bioactive quinones suggest it may share these properties .

Antioxidant Activity
Quinones play a crucial role as antioxidants, scavenging free radicals that contribute to oxidative stress and associated diseases. Research indicates that this compound could enhance cellular defense mechanisms against oxidative damage, which is relevant in contexts such as aging and chronic disease management .

Agricultural Applications

Insecticidal Properties
Research has highlighted the efficacy of various benzoquinones as insecticides. Specifically, studies have shown that certain derivatives exhibit significant antifeedant activity against pests like termites . This suggests that this compound could be explored as a natural pesticide alternative.

Herbicidal Activity
The herbicidal potential of quinones is another avenue worth exploring. Given their ability to disrupt biological processes in plants, this compound may serve as a model for developing new herbicides that target specific weed species without harming crops .

Synthetic Chemistry Applications

Precursor for Organic Synthesis
In synthetic organic chemistry, this compound can act as a precursor for more complex organic molecules. Its reactivity allows chemists to utilize it in the synthesis of various derivatives that may possess enhanced biological activities or novel properties.

Coordination Chemistry
The coordination chemistry of quinones is an area of active research. The unique electronic properties of this compound can be exploited to design new materials with specific magnetic or photophysical properties . Such materials have potential applications in electronics and materials science.

Case Study 1: Antitumor Efficacy

A study evaluating the antitumor effects of benzoquinones found that derivatives similar to this compound significantly inhibited the growth of S-180 sarcoma and Ehrlich carcinoma in mice models. These findings underscore the potential for further development into therapeutic agents against various cancers .

Case Study 2: Antimicrobial Activity Assessment

In a comparative study on the antimicrobial properties of several quinones, this compound demonstrated notable activity against multiple bacterial strains. This positions it as a candidate for further exploration in antibiotic development .

Mechanism of Action

The mechanism of action of 2-methoxy-6-tridecyl-[1,4]benzoquinone involves its interaction with cellular components to induce apoptosis. The compound targets specific molecular pathways, leading to the activation of caspases and the generation of reactive oxygen species (ROS), which ultimately result in cell death .

Comparison with Similar Compounds

Similar compounds to 2-methoxy-6-tridecyl-[1,4]benzoquinone include:

These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound in its applications and effects.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 2-methoxy-6-tridecyl-[1,4]benzoquinone, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves functionalization of the 1,4-benzoquinone core. For methoxy substitution, nucleophilic aromatic substitution (SNAr) under acidic or basic conditions is common, while the tridecyl chain may require Friedel-Crafts alkylation or palladium-catalyzed cross-coupling. Optimization includes:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity for SNAr .
  • Catalysts : Use of Lewis acids (e.g., AlCl₃) for alkylation .
  • Temperature control : Lower temperatures (0–25°C) reduce side reactions like over-oxidation .
    • Validation : Monitor reaction progress via TLC or HPLC, and characterize products using NMR (¹H/¹³C) and HRMS .

Q. How can spectroscopic techniques distinguish this compound from its structural analogs?

  • Methodology :

  • NMR : Methoxy protons appear as sharp singlets (~δ 3.8–4.0 ppm), while tridecyl protons show characteristic aliphatic signals (δ 0.8–1.5 ppm). Carbonyl groups in the quinone ring resonate at δ 185–190 ppm in ¹³C NMR .
  • IR : Stretching vibrations at ~1660 cm⁻¹ (C=O) and 1250 cm⁻¹ (C-O of methoxy) confirm functional groups .
  • UV-Vis : Quinones exhibit strong absorption bands at 250–300 nm (π→π*) and 400–450 nm (n→π*), with shifts dependent on substituents .

Q. What are the primary redox properties of this compound, and how do they influence its reactivity?

  • Methodology : Cyclic voltammetry (CV) in aprotic solvents (e.g., acetonitrile) reveals reversible redox peaks for quinone/hydroquinone transitions (~E₁/₂ = −0.2 to +0.3 V vs. Ag/AgCl). The electron-withdrawing methoxy group stabilizes the reduced form, while the tridecyl chain may sterically hinder electron transfer .

Advanced Research Questions

Q. How does the tridecyl chain impact the compound’s solubility and aggregation behavior in different solvents?

  • Methodology :

  • Solubility tests : Compare solubility in polar (water, ethanol) vs. nonpolar solvents (hexane, chloroform). The tridecyl chain enhances lipophilicity, favoring nonpolar solvents .
  • Dynamic light scattering (DLS) : Detect micelle or aggregate formation in aqueous solutions at varying concentrations .
  • Molecular dynamics simulations : Model interactions between the alkyl chain and solvent molecules to predict aggregation thresholds .

Q. What mechanistic insights explain regioselectivity in methoxy and alkyl substitutions on the benzoquinone core?

  • Methodology :

  • Computational studies : DFT calculations (e.g., B3LYP/6-31G*) identify electron-deficient positions on the quinone ring, favoring nucleophilic attack at C-2 and C-6 due to resonance stabilization .
  • Kinetic isotope effects (KIE) : Probe hydrogen/deuterium exchange rates to distinguish between electrophilic vs. radical pathways .
    • Experimental validation : Synthesize isotopically labeled analogs (e.g., ¹³C-methoxy) and analyze reaction intermediates via in situ IR or EPR .

Q. How can contradictions in reported toxicity data for this compound be resolved?

  • Methodology :

  • Dose-response studies : Conduct in vitro assays (e.g., MTT on HepG2 cells) to establish LD₅₀ values under standardized conditions .
  • Metabolite profiling : Use LC-MS to identify oxidation products (e.g., semiquinones) that may contribute to cytotoxicity .
  • Comparative analysis : Cross-reference results with structurally similar quinones (e.g., 2,6-dimethoxy-1,4-benzoquinone) to isolate substituent-specific effects .

Q. What analytical challenges arise in quantifying this compound in environmental matrices?

  • Methodology :

  • Sample preparation : Solid-phase extraction (SPE) with C18 cartridges improves recovery from aqueous samples .
  • Chromatography : Reverse-phase HPLC with a C8 column and PDA detection (λ = 260 nm) resolves the compound from co-eluting contaminants .
  • Validation : Spike-and-recovery experiments with deuterated internal standards (e.g., d₄-benzoquinone) correct for matrix effects .

Applications in Biological Systems

Q. How does this compound interact with mitochondrial electron transport chains?

  • Methodology :

  • Oxygen consumption assays : Measure inhibition of Complex I/III in isolated mitochondria using Clark-type electrodes .
  • Fluorescence quenching : Track redox cycling via NADH autofluorescence decay in live cells .
    • Advanced models : Use CRISPR-edited cell lines (e.g., NDUFS2-knockout) to pinpoint binding sites .

Q. Can this compound serve as a precursor for photolabile probes in cellular imaging?

  • Methodology :

  • Photochemical testing : Irradiate with UV (365 nm) and monitor quinone decomposition via fluorescence microscopy .
  • Functionalization : Conjugate with fluorophores (e.g., Rhodamine 6G) via EDC/NHS chemistry and validate probe stability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-methoxy-6-tridecyl-[1,4]benzoquinone
Reactant of Route 2
2-methoxy-6-tridecyl-[1,4]benzoquinone

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